molecular formula C10H12N2O2 B12623580 1-(4-Methoxyphenyl)aziridine-2-carboxamide CAS No. 933782-79-7

1-(4-Methoxyphenyl)aziridine-2-carboxamide

Cat. No.: B12623580
CAS No.: 933782-79-7
M. Wt: 192.21 g/mol
InChI Key: JOSFIPKJEDAPKY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)aziridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry It is a derivative of aziridine, a three-membered nitrogen-containing ring, which is known for its high strain energy and reactivity

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)aziridine-2-carboxamide typically involves the reaction of 4-methoxyaniline with an appropriate aziridine precursor. One common method involves the use of glutaric anhydride and aziridine ester, which undergo a cyclization reaction to form the desired product . The reaction conditions often require the presence of a base, such as sodium hydride, and an organic solvent, like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)aziridine-2-carboxamide undergoes various chemical reactions, primarily due to the high reactivity of the aziridine ring. Some of the common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with thiols can lead to the formation of thioethers, while oxidation can produce oxaziridines.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)aziridine-2-carboxamide can be compared to other aziridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions.

Properties

CAS No.

933782-79-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(4-methoxyphenyl)aziridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13)

InChI Key

JOSFIPKJEDAPKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC2C(=O)N

Origin of Product

United States

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